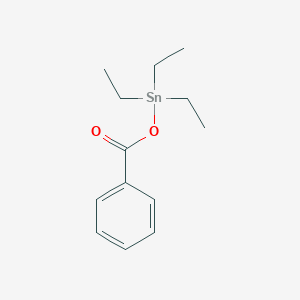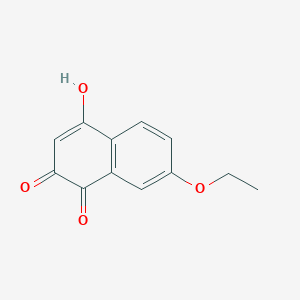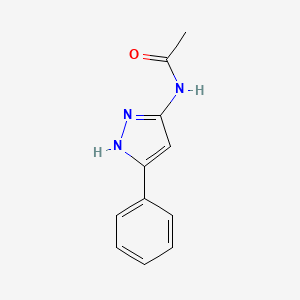![molecular formula C13H12FNO3 B14144921 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-32-3](/img/structure/B14144921.png)
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group and a propanoic acid moiety attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo a cyclization reaction under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the fluorophenyl and propanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Enzymatic processes can also be employed to achieve high selectivity and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the oxazole ring, leading to different chemical properties and applications.
3-(3-Fluorophenyl)propionic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
Uniqueness
3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid is unique due to the presence of both the fluorophenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89150-32-3 |
|---|---|
Fórmula molecular |
C13H12FNO3 |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
3-[4-(4-fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12FNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Clave InChI |
SYEAAXAOPKGDGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)
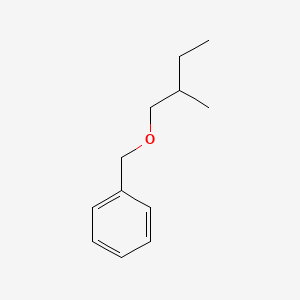
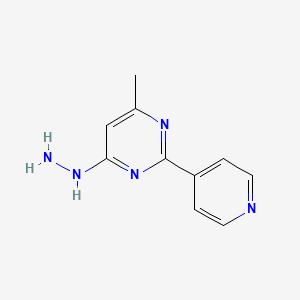

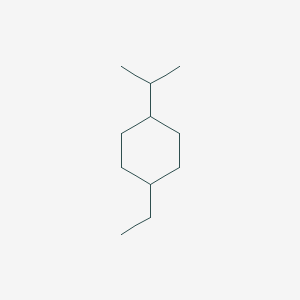
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
